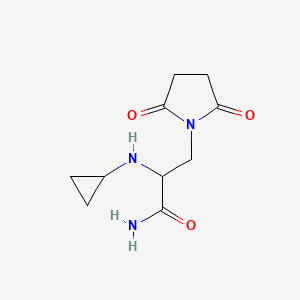![molecular formula C8H13NO2 B13531618 Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a bicyclic framework that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . Another approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar bicyclic compounds often involves batchwise processes. These processes are designed to deliver multigram quantities of the target compound, ensuring consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It is used in the design of novel drugs, especially those targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of various organic compounds.
Azabicyclo[2.2.2]octane: Utilized in medicinal chemistry for its ability to interact with biological targets.
The uniqueness of this compound lies in its specific bicyclic structure, which provides distinct reactivity and binding properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)9-5-8/h6,9H,2-5H2,1H3 |
Clave InChI |
OEQREFVMJBYLSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(C1)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)






![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
